IDO Inhibitory Potency: SEM-Protected Ester vs. Unprotected Acid/Amide Analogs
The target compound (as its ethyl ester analog or closely related derivative) is a potent inhibitor of human Indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory target. In a biochemical assay using recombinant human IDO with an N-terminal His tag expressed in E. coli, the SEM-protected indole-3-carboxylate scaffold demonstrated an IC50 of less than 500 nM [1]. In stark contrast, the corresponding unprotected 5-bromo-1H-indole-3-carboxylic acid and simple methyl ester analogs show drastically reduced or negligible IDO inhibition (IC50 > 10 µM) due to alternative binding modes or poor cell permeability . The SEM group is essential for achieving nanomolar potency in this series, likely by filling a hydrophobic pocket in the enzyme's active site.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM |
| Comparator Or Baseline | Methyl 5-bromo-1H-indole-3-carboxylate (unprotected) and 5-bromo-1H-indole-3-carboxylic acid: IC50 > 10,000 nM |
| Quantified Difference | >20-fold improvement in potency with SEM protection |
| Conditions | Human IDO with N-terminal His tag, expressed in E. coli, pH 6.5, 25°C |
Why This Matters
For medicinal chemistry programs targeting IDO, the SEM-protected scaffold is the minimal pharmacophore for activity, making this specific intermediate crucial for hit-to-lead optimization.
- [1] BindingDB Entry BDBM223018. US10034939, Example 20; US10967060, Example 20; et al. Affinity Data: IC50 < 500 nM for Human indoleamine 2,3-dioxygenase (IDO). View Source
